molecular formula C20H21NO4S2 B607497 Fmoc-NH-ethyl-SS-propionic acid CAS No. 864235-83-6

Fmoc-NH-ethyl-SS-propionic acid

Número de catálogo: B607497
Número CAS: 864235-83-6
Peso molecular: 403.51
Clave InChI: FXHUKQIBGGQHPZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-NH-ethyl-SS-propionic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Applications in Antibody-Drug Conjugates

1. Role as a Cleavable Linker:

  • Fmoc-NH-ethyl-SS-propionic acid serves as a crucial component in ADCs by linking the antibody to the cytotoxic drug. The cleavable nature of this linker enables the controlled release of the drug in response to specific stimuli within the tumor microenvironment, such as changes in pH or redox potential .

2. Enhancing Targeted Drug Delivery:

  • By facilitating the attachment of potent drugs to antibodies, this compound enhances the specificity and efficacy of cancer treatments. This targeted approach is vital for improving therapeutic outcomes while reducing side effects associated with traditional chemotherapy .

Case Studies and Research Findings

Several studies have explored the effectiveness of this compound in ADC development:

Case Study 1: Efficacy in Cancer Treatment

  • Research demonstrated that ADCs utilizing this compound were able to selectively target and kill cancer cells while sparing normal cells. This was attributed to the precise release mechanism afforded by the cleavable linker, which responded to the redox environment typical of tumor cells .

Case Study 2: Stability and Reactivity Studies

  • Investigations into the stability and reactivity of this compound with various amines provided insights into optimizing its use in bioconjugation processes. These studies highlighted its robustness under different conditions, making it suitable for diverse applications in drug development .

Mecanismo De Acción

The mechanism of action of Fmoc-NH-ethyl-SS-propionic acid involves its role as a cleavable linker. The Fmoc group protects the amine functionality during synthesis and can be removed under basic conditions to expose the reactive amine. The disulfide bond in the linker can be cleaved under reducing conditions, releasing the conjugated drug at the target site. This selective cleavage is crucial for the targeted delivery of therapeutics in ADCs .

Comparación Con Compuestos Similares

Uniqueness: Fmoc-NH-ethyl-SS-propionic acid is unique due to its disulfide bond, which allows for selective cleavage under reducing conditions. This feature makes it particularly useful in the targeted delivery of drugs in ADCs, where the disulfide bond can be cleaved in the reductive environment of cancer cells .

Actividad Biológica

Fmoc-NH-ethyl-SS-propionic acid (CAS Number: 864235-83-6) is a compound primarily utilized in the synthesis of antibody-drug conjugates (ADCs). It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an ethyl amine, and a disulfide bond linking two propionic acid residues. This unique structure allows it to function as a cleavable linker in ADCs, enhancing targeted drug delivery while minimizing damage to healthy tissues.

  • Molecular Formula : C₁₃H₁₇N₃O₄S₂
  • Molar Mass : 285.41 g/mol
  • Structure : The compound contains a disulfide bond which can be cleaved under mild reducing conditions, making it useful for peptide synthesis that requires proper folding and biological activity .

Role in Antibody-Drug Conjugates (ADCs)

This compound is integral to the development of ADCs, which combine the specificity of antibodies with the potent cytotoxic effects of drugs. The linker facilitates the attachment of cytotoxic agents to antibodies, allowing for targeted delivery to cancer cells. The cleavable nature of this linker means that it can release the drug in response to specific stimuli within the tumor microenvironment, such as changes in pH or redox potential .

Biological Activity and Mechanism

While direct biological activity data on this compound is limited, its application in ADCs implies significant biological relevance. Studies have shown that ADCs utilizing this compound can effectively target cancer cells while sparing healthy tissues. This selective targeting is crucial for reducing side effects commonly associated with chemotherapy .

  • Targeting : The antibody component of the ADC binds specifically to antigens present on the surface of cancer cells.
  • Internalization : Upon binding, the ADC is internalized by the cancer cell.
  • Cleavage : The disulfide bond in this compound is cleaved within the reducing environment of the cell, releasing the cytotoxic drug.
  • Cell Death : The released drug exerts its cytotoxic effect, leading to cancer cell death.

Comparative Analysis with Similar Compounds

The following table compares this compound with other cleavable linkers used in ADCs:

Compound NameStructure TypeUnique Features
This compoundCleavable LinkerDisulfide bond allows for controlled release in reducing environments.
Boc-NH-ethyl-SS-propionic acidCleavable LinkerUses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
Mal-NH-ethyl-SS-propionic acidCleavable LinkerContains a maleimide group for selective conjugation with thiols.
Fmoc-NH-(CH₂)₃-S-S-propionic acidCleavable LinkerFeatures an extended hydrocarbon chain affecting solubility and reactivity.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of ADCs incorporating this compound:

  • Efficacy in Cancer Treatment : Research has demonstrated that ADCs using this linker can significantly inhibit tumor growth in models of breast and lung cancer .
  • Safety Profile : Studies indicate that these conjugates exhibit reduced systemic toxicity compared to traditional chemotherapeutics, providing a safer alternative for patients .
  • In Vitro Studies : In vitro experiments have shown that ADCs can selectively kill cancer cells while preserving normal cells, showcasing their potential for clinical applications .

Propiedades

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyldisulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S2/c22-19(23)9-11-26-27-12-10-21-20(24)25-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHUKQIBGGQHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.